molecular formula C45H36O18 B14085704 Cinnamtannin D1 CAS No. 97233-06-2

Cinnamtannin D1

Cat. No.: B14085704
CAS No.: 97233-06-2
M. Wt: 864.8 g/mol
InChI Key: BYSRPHRKESMCPO-HMQYECKYSA-N
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Description

Cinnamtannin D1 is a naturally occurring compound classified as an A-type procyanidin trimer. It is primarily isolated from the bark of Cinnamomum cassia and other related species. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnamtannin D1 involves the condensation of catechin and epicatechin units. The reaction typically requires acidic conditions to facilitate the formation of the A-type linkage between the flavan-3-ol units. The process can be optimized by controlling the temperature and pH to achieve higher yields .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources such as the bark of Cinnamomum cassia. The extraction process involves the use of solvents like ethanol or methanol, followed by purification steps such as column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cinnamtannin D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phenolic derivatives and quinones, which retain some of the biological activities of the parent compound .

Comparison with Similar Compounds

Cinnamtannin D1 is unique among procyanidins due to its specific A-type linkage, which imparts distinct biological activities. Similar compounds include:

This compound stands out due to its potent biological activities and specific molecular interactions, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

97233-06-2

Molecular Formula

C45H36O18

Molecular Weight

864.8 g/mol

IUPAC Name

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37-,38+,39+,40+,41+,44+,45-/m0/s1

InChI Key

BYSRPHRKESMCPO-HMQYECKYSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

melting_point

300 °C

physical_description

Solid

Origin of Product

United States

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